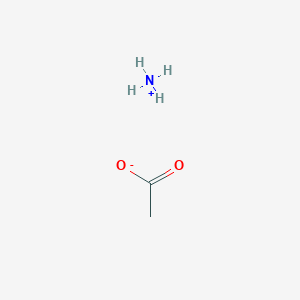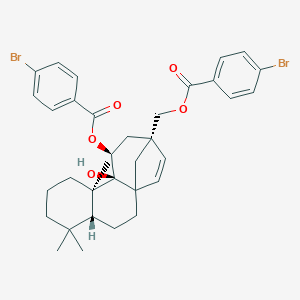
Butyl cyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl cyanate, also known as butyl isocyanate, is a chemical compound with the molecular formula C5H9NO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various industrial applications, including the production of pharmaceuticals, pesticides, and dyes.
准备方法
Synthetic Routes and Reaction Conditions
Butyl cyanate can be synthesized through several methods. One common method involves the reaction of butylamine with phosgene. The reaction is typically carried out in the presence of a solvent such as toluene, and the temperature is maintained between 0°C and 50°C to control the reaction rate. The overall reaction can be represented as follows:
C4H9NH2 + COCl2 → C4H9NCO + 2HCl
Another method involves the reaction of butyl alcohol with cyanogen chloride in the presence of a base such as sodium hydroxide. This reaction is carried out at a temperature of around 60°C to 80°C:
C4H9OH + ClCN + NaOH → C4H9NCO + NaCl + H2O
Industrial Production Methods
Industrial production of butylcyanate often employs the phosgene method due to its efficiency and high yield. The process involves the continuous feeding of butylamine and phosgene into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation to obtain high-purity butylcyanate.
化学反应分析
Types of Reactions
Butyl cyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form butyl isocyanate oxide.
Reduction: It can be reduced to butylamine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Butyl isocyanate oxide
Reduction: Butylamine
Substitution: Ureas and carbamates
科学研究应用
Butyl cyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the synthesis of biologically active molecules and as a labeling reagent in biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of pesticides, dyes, and polymers.
作用机制
The mechanism of action of butylcyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) in butylcyanate is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of ureas and carbamates, which are important intermediates in various chemical processes. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Butyl cyanate is similar to other isocyanates such as methyl isocyanate and ethyl isocyanate. it is unique in its reactivity and the types of products it forms. For example:
Methyl isocyanate: Used in the production of pesticides and polyurethane foams.
Ethyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
This compound is distinct in its ability to form specific ureas and carbamates that are not easily synthesized using other isocyanates. This makes it a valuable reagent in organic synthesis and industrial applications.
Conclusion
This compound is a versatile and reactive compound with significant applications in organic synthesis, pharmaceuticals, and industrial processes. Its unique reactivity and ability to form a wide range of products make it an important chemical in various scientific and industrial fields.
属性
CAS 编号 |
1768-24-7 |
|---|---|
分子式 |
C5H9NO |
分子量 |
99.13 g/mol |
IUPAC 名称 |
butyl cyanate |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-7-5-6/h2-4H2,1H3 |
InChI 键 |
BUYFTHAFJHAUCZ-UHFFFAOYSA-N |
SMILES |
CCCCOC#N |
规范 SMILES |
CCCCOC#N |
Key on ui other cas no. |
1768-24-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)












